4-Chlorobenzothiazole

Vue d'ensemble

Description

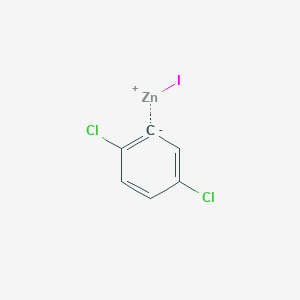

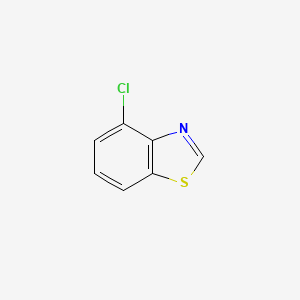

4-Chlorobenzothiazole is a derivative of benzothiazole, an aromatic heterocyclic compound . It is colorless and slightly viscous . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .

Synthesis Analysis

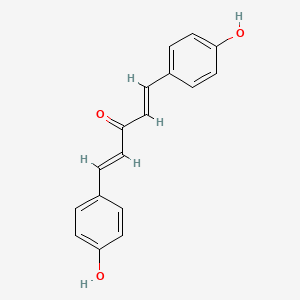

The synthesis of benzothiazole derivatives, including 4-Chlorobenzothiazole, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific example of synthesis involves the condensation of 2-Amino-4-chlorobenzothiazole and 4-Hydroxy-3-methoxybenzaldehyde .Molecular Structure Analysis

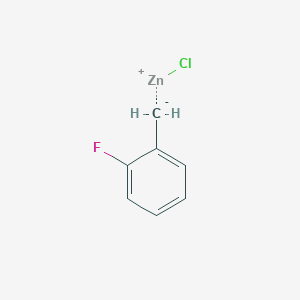

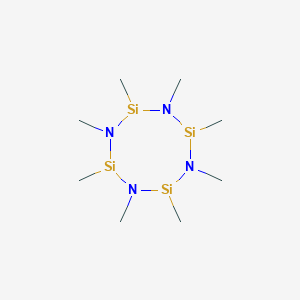

The molecular formula of 4-Chlorobenzothiazole is C7H4ClNS . It is a derivative of benzothiazole, which consists of a 5-membered 1,3-thiazole ring fused to a benzene ring .Chemical Reactions Analysis

Benzothiazole derivatives, including 4-Chlorobenzothiazole, have been used in various chemical reactions. For instance, they have been used in the preparation of a library of benzothiazole derivatives through reactions of acyl chlorides with ortho-aminothiophenol .Applications De Recherche Scientifique

Green Chemistry Synthesis

4-Chlorobenzothiazole is utilized in green chemistry for the synthesis of various benzothiazole compounds. This process involves condensation reactions with aldehydes, ketones, acids, or acyl chlorides, and cyclization of thioamide or carbon dioxide (CO2) as raw materials . The emphasis on green chemistry highlights the importance of environmentally friendly methods in the synthesis of these biologically active compounds.

Pharmaceutical Applications

In the pharmaceutical industry, 4-Chlorobenzothiazole derivatives exhibit a wide range of biological activities. They are used as precursors for drugs with anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate, anti-parkinsonism, anticonvulsant, muscle relaxant, and neuroprotective properties .

Antimicrobial Activity

The derivatives of 4-Chlorobenzothiazole have been shown to possess significant antimicrobial properties. They are effective against a variety of bacterial and fungal infections, making them valuable in the development of new antimicrobial agents .

Anti-inflammatory and Anticonvulsant Properties

These compounds are also known for their anti-inflammatory and anticonvulsant activities. They can be used in the treatment of chronic inflammatory diseases and seizure disorders, respectively .

Anticancer and Antitumor Effects

4-Chlorobenzothiazole derivatives are researched for their potential in cancer therapy. They have been found to exhibit anticancer and antitumor effects, which are crucial in the development of novel oncological treatments .

Enzyme Inhibition

The molecule serves as an inhibitor for several enzymes, which is essential in the study of biochemical pathways and the development of drugs that target specific enzymatic reactions .

Imaging and Diagnostic Reagents

Due to its fluorescent properties, 4-Chlorobenzothiazole is used in imaging and as a diagnostic reagent. It aids in the visualization of biological processes and structures .

Electroluminescent Devices

The electroluminescent properties of 4-Chlorobenzothiazole make it suitable for use in the development of electroluminescent devices. These applications take advantage of its ability to emit light when an electric current is applied .

Mécanisme D'action

Benzothiazole derivatives have shown antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Safety and Hazards

Orientations Futures

The synthesis of benzothiazole derivatives, including 4-Chlorobenzothiazole, is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Future research may focus on developing new drugs and materials based on benzothiazole moiety , and new synthetic approaches and patterns of reactivity .

Propriétés

IUPAC Name |

4-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEPGHPDQJOYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445303 | |

| Record name | 4-chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzothiazole | |

CAS RN |

3048-45-1 | |

| Record name | 4-chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

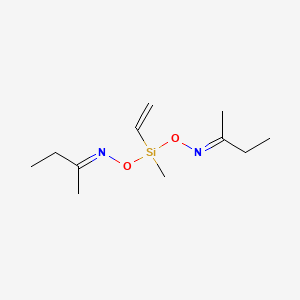

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 4-chlorobenzothiazole derivatives in material science?

A1: Research indicates that 2-amino-4-chlorobenzothiazole (ACBT) demonstrates promising corrosion inhibition properties for X65 steel in sulfuric acid (H2SO4) solutions. [] Electrochemical studies reveal that ACBT acts as a mixed-type corrosion inhibitor, effectively suppressing both anodic and cathodic reactions on the steel surface. [] At a concentration of 5 mM, ACBT achieves a corrosion inhibition efficiency close to 90% at 298 K. [] This protective effect is attributed to the adsorption of ACBT onto the steel surface, forming a barrier against corrosive agents. [] Surface morphology analysis using Scanning Electron Microscopy (SEM) supports these findings, showing significantly reduced corrosion on steel surfaces treated with ACBT. []

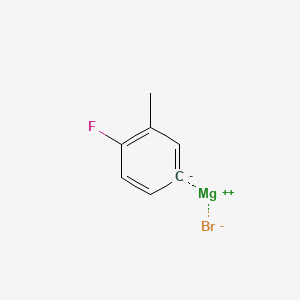

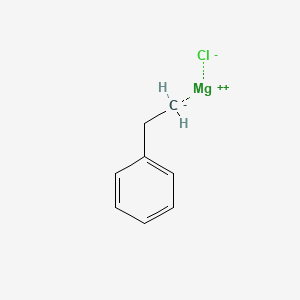

Q2: How does the structure of 4-chlorobenzothiazole-derived Schiff bases contribute to their biological activity?

A2: Schiff bases derived from 4-chlorobenzothiazole exhibit promising antibacterial activity. [] These compounds, characterized by the presence of an azomethine linkage (CH=N), readily form complexes with metal ions like Zn(II). [] This coordination is believed to play a crucial role in their biological activity, potentially by interfering with essential metal-dependent processes in bacteria. [] Studies have shown that these Schiff base-metal complexes exhibit antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. []

Q3: What insights can computational chemistry provide into the properties of 4-chlorobenzothiazole derivatives?

A3: Computational methods, including quantum chemical calculations and molecular dynamics simulations, have proven valuable in understanding the corrosion inhibition mechanism of ACBT. [] These simulations can elucidate the interaction energies and adsorption behavior of ACBT on metal surfaces, providing insights into its effectiveness as a corrosion inhibitor. [] Such computational approaches complement experimental findings and guide the development of new and improved corrosion inhibitors. []

Q4: What is the significance of the Langmuir adsorption isothermal model in the context of 4-chlorobenzothiazole's corrosion inhibition?

A4: The adsorption of ACBT onto the X65 steel surface follows the Langmuir adsorption isothermal model. [] This suggests that ACBT molecules adsorb onto specific active sites on the steel surface, forming a monolayer. [] Understanding the adsorption behavior is crucial for optimizing the concentration and effectiveness of ACBT as a corrosion inhibitor in various applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.